
n-(2-Cyclobutoxyethyl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(2-Cyclobutoxyethyl)propan-1-amine: is an organic compound with the molecular formula C9H19NO . This compound is characterized by the presence of a cyclobutoxy group attached to an ethyl chain, which is further connected to a propan-1-amine moiety. It is a specialized chemical used in various research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Cyclobutoxyethyl)propan-1-amine typically involves the nucleophilic substitution reaction of a suitable haloalkane with a primary amine. For instance, the reaction between 2-cyclobutoxyethyl chloride and propan-1-amine under basic conditions can yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and a base like sodium hydroxide or potassium carbonate is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically purified through distillation or recrystallization techniques.
化学反応の分析
Types of Reactions: n-(2-Cyclobutoxyethyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Substituted amines with various alkyl groups.
科学的研究の応用
Chemistry: n-(2-Cyclobutoxyethyl)propan-1-amine is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of amine-containing molecules on cellular processes. It may serve as a model compound for understanding the behavior of similar amines in biological systems.
Medicine: The compound’s derivatives may have potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be a precursor for the synthesis of polymers, resins, and other advanced materials.
作用機序
The mechanism of action of n-(2-Cyclobutoxyethyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, modulating their activity. The cyclobutoxy group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy within biological systems.
類似化合物との比較
n-Propylamine: A simpler amine with a straight-chain structure.
n-Butylamine: Another straight-chain amine with a longer carbon chain.
Cyclobutylamine: An amine with a cyclobutyl group directly attached to the nitrogen atom.
Comparison: n-(2-Cyclobutoxyethyl)propan-1-amine is unique due to the presence of both a cyclobutoxy group and an ethyl chain, which can impart distinct chemical and physical properties. Compared to simpler amines like n-propylamine and n-butylamine, this compound may exhibit different reactivity and solubility characteristics. The cyclobutoxy group can also influence the compound’s steric and electronic properties, making it a valuable intermediate in synthetic chemistry.
特性
分子式 |
C9H19NO |
|---|---|
分子量 |
157.25 g/mol |
IUPAC名 |
N-(2-cyclobutyloxyethyl)propan-1-amine |
InChI |
InChI=1S/C9H19NO/c1-2-6-10-7-8-11-9-4-3-5-9/h9-10H,2-8H2,1H3 |
InChIキー |
RISYCSJFYTXMQG-UHFFFAOYSA-N |
正規SMILES |
CCCNCCOC1CCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


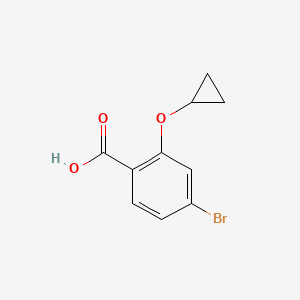
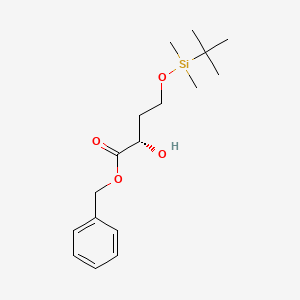
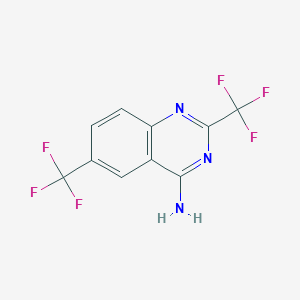

![3-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13646924.png)
![(SP-4-1)-[29H,31H-Phthalocyanine-2,9,16,23-tetraminato(2-)-|EN29,|EN30,|EN31,|EN32]zinc](/img/structure/B13646932.png)

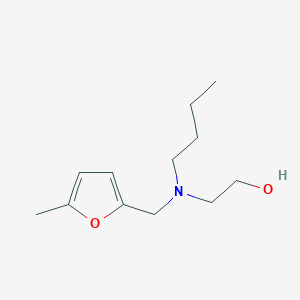

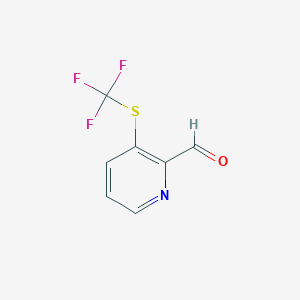

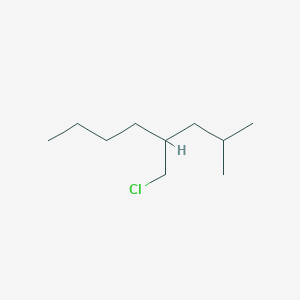
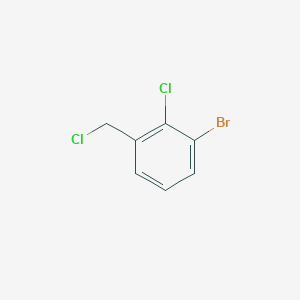
![3-methyl-2-phenyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B13646972.png)
